molecular formula C26H34N3O9U- B13154387 ((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate

((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate

Cat. No.: B13154387
M. Wt: 770.6 g/mol
InChI Key: WVGQFFFEWALRMG-FKQPBZCOSA-M
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Description

“((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” is a complex organic-inorganic hybrid compound It features a diethylamino group, a hydroxypropyl group, and a dihydroanthracene core, coordinated with uranium and fumarate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” involves multiple steps:

    Formation of the dihydroanthracene core: This can be achieved through the reduction of anthraquinone using a suitable reducing agent like sodium borohydride.

    Introduction of the diethylamino and hydroxypropyl groups: This step involves nucleophilic substitution reactions where the diethylamino and hydroxypropyl groups are introduced.

    Coordination with uranium: The dihydroanthracene derivative is then reacted with a uranium salt, such as uranyl nitrate, under controlled conditions to form the uranium complex.

    Addition of fumarate: Finally, fumaric acid is added to the reaction mixture to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds typically involves:

    Batch reactors: for precise control over reaction conditions.

    Purification techniques: like crystallization, chromatography, and recrystallization to obtain high-purity products.

    Quality control: measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroanthracene core.

    Reduction: Reduction reactions can occur at the uranium center, potentially altering its oxidation state.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino or hydroxypropyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Anthraquinone derivatives.

    Reduction products: Uranium complexes with altered oxidation states.

    Substitution products: Modified dihydroanthracene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Used in studying biochemical pathways and interactions due to its complex structure.

Medicine

    Radiopharmaceuticals: Potential use in targeted radiotherapy due to the presence of uranium.

Industry

    Nuclear Research: Applications in nuclear fuel research and development.

Mechanism of Action

The compound exerts its effects through:

    Coordination chemistry: The uranium center can interact with various biological and chemical targets.

    Electron transfer: The dihydroanthracene core can participate in electron transfer reactions, influencing redox processes.

Comparison with Similar Compounds

Similar Compounds

    Uranium complexes: Other uranium-based compounds with different ligands.

    Dihydroanthracene derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

    Hybrid nature: The combination of organic and inorganic components makes it unique.

    Functional diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.

Properties

Molecular Formula

C26H34N3O9U-

Molecular Weight

770.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-[[3-(diethylamino)-2-hydroxypropyl]amino]-9,10-dioxoanthracen-1-yl]-methylazanide;uranium;dihydrate

InChI

InChI=1S/C22H27N3O3.C4H4O4.2H2O.U/c1-4-25(5-2)13-14(26)12-24-18-11-10-17(23-3)19-20(18)22(28)16-9-7-6-8-15(16)21(19)27;5-3(6)1-2-4(7)8;;;/h6-11,14,26H,4-5,12-13H2,1-3H3,(H2,23,24,27,28);1-2H,(H,5,6)(H,7,8);2*1H2;/p-1/b;2-1+;;;

InChI Key

WVGQFFFEWALRMG-FKQPBZCOSA-M

Isomeric SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=C/C(=O)O)\C(=O)O.O.O.[U]

Canonical SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=CC(=O)O)C(=O)O.O.O.[U]

Origin of Product

United States

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